molecular formula C8H15NO2 B1439162 Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS No. 911060-83-8

Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Cat. No. B1439162
CAS RN: 911060-83-8
M. Wt: 157.21 g/mol
InChI Key: GPEFDMPXVMDHKY-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclobutanecarboxylate, also known as AMCB or Ethyl AMCB, is a synthetic organic compound with diverse applications in scientific research, chemical synthesis, and pharmaceuticals. It has a molecular weight of 157.21 .


Molecular Structure Analysis

The InChI code for Ethyl 1-(aminomethyl)cyclobutanecarboxylate is 1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a liquid at room temperature . It has a density of 0.928 g/mL at 25 °C . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Reactions The synthesis and structural applications of Ethyl 1-(aminomethyl)cyclobutanecarboxylate involve various chemical processes. Heisig and Stodola (2003) explored the alkylation, cyclization, and decarboxylation reactions involving cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid as products or reactants. Similarly, André et al. (2011, 2013) focused on synthesizing cyclobutane γ-amino acids and their stereoisomers, highlighting the use of photochemical [2+2] cycloaddition reactions. Kabalka et al. (2002) synthesized a cyclobutanecarboxylic acid derivative as a potential agent for boron neutron capture therapy, emphasizing the importance of the alkylation step in the synthesis. Fu Zhi-feng (2004) presented a novel and practical method for synthesizing 1-aminocyclobutanecarboxylic acid, showcasing its potential for industrial applications. These studies demonstrate the diverse chemical reactions and methods employed in synthesizing cyclobutanecarboxylic acid derivatives and their potential applications in various scientific and industrial fields (Heisig & Stodola, 2003), (André et al., 2011), (André et al., 2013), (Kabalka et al., 2002), (Fu Zhi-feng, 2004).

Biomedical Applications In the realm of biomedical applications, cyclobutanecarboxylic acid derivatives have shown promise. Kabalka et al. (2002) synthesized a derivative for use in boron neutron capture therapy, indicating its potential as a therapeutic agent. The synthesis involved key steps like alkylation and Bucherer-Strecker synthesis, highlighting the complexity and potential of these compounds in medical applications (Kabalka et al., 2002).

Chemical Analysis and Methodology Bulens et al. (2011) provided an integrated set of protocols for analyzing ethylene biosynthesis, including the measurement of ethylene itself and key metabolites. Their work aimed at optimizing protocols for efficiency, repeatability, and accuracy, which is crucial for consistent and efficient implementation of these methods in scientific research (Bulens et al., 2011).

Polymer Chemistry In the field of polymer chemistry, Pang et al. (2003) explored the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, demonstrating the potential of cyclobutanecarboxylic acid derivatives in the synthesis of complex polymers and their applications in various industries (Pang et al., 2003).

Safety And Hazards

The compound is classified under GHS07 for safety. It may cause an allergic skin reaction (H317), serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFDMPXVMDHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669279
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(aminomethyl)cyclobutanecarboxylate

CAS RN

911060-83-8
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Cyano-cyclobutanecarboxylic acid ethyl ester (2.00 g, 13.0 mmol) was dissolved in ethanol (30 ml) and treated with Raney Nickel (1 ml as a slurry in water) and hydrogen gas at 4 bar and heating at 40° C. for 18 h. The reaction mixture was filtered through Dicalite and washed through with ethanol (50 ml). The solvent was removed under reduced pressure to give 1-aminomethyl-cyclobutanecarboxylic acid ethyl ester as a yellow oil (1.47 g, 72%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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